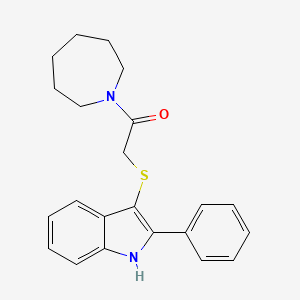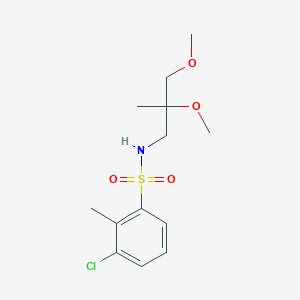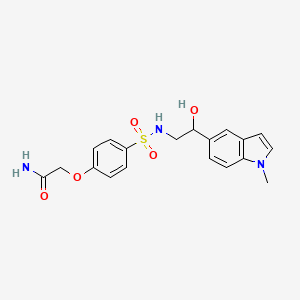
2-(4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives is a topic of interest among researchers. Various natural compounds contain indole as a parent nucleus, for example, tryptophan . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores made it an important heterocyclic compound having broad-spectrum biological activities .
Molecular Structure Analysis
The structure of indole derivatives can be complex and varied. For instance, the molecular formula of one such derivative is C17H14N3O2Cl . The structure of these compounds can be confirmed by techniques such as 1H NMR and LCMS Spectroscopy .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. For instance, one derivative has a molecular formula of C17H14N3O2Cl, a yield of 89%, and a melting point of 211–213°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds with similar complex structures often undergo detailed synthesis and characterization processes to explore their potential applications. For example, chemoselective acetylation techniques using immobilized lipase have been optimized for synthesizing intermediates for antimalarial drugs, highlighting the importance of specific acyl donors and synthesis conditions (Magadum & Yadav, 2018). Similarly, the synthesis and evaluation of glutaminase inhibitors like BPTES analogs for therapeutic potential against various cancers demonstrate the significance of structure-activity relationships in drug discovery (Shukla et al., 2012).
Mechanistic Insights and Applications
Research on compounds with sulfamoyl and acetamide groups often explores their mechanisms of action and potential applications in treating diseases or as probes in biochemical assays. For instance, coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activities, showcasing the effect of hydrogen bonding on self-assembly and therapeutic applications (Chkirate et al., 2019). Another study on gamma-sultam derivatives containing an antioxidant moiety investigated their potential as antiarthritic agents by examining their inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, as well as interleukin-1 production, providing insights into their pharmacological evaluations (Inagaki et al., 2000).
Biochemical and Pharmacological Evaluations
The exploration of novel vitamin E-containing sulfa drug derivatives for their antibacterial activity against resistant bacterial strains exemplifies the integration of pharmacological evaluations in the development of new therapeutic agents (Abdel‐Hafez et al., 2018). Furthermore, the synthesis and characterization of novel imines and thiazolidinones for antimicrobial evaluation reveal the potential of these compounds in addressing the need for new antibiotics (Fuloria et al., 2009).
Wirkmechanismus
The mechanism of action of indole derivatives can vary depending on the specific compound and its biological target. Some indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-[[2-hydroxy-2-(1-methylindol-5-yl)ethyl]sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-22-9-8-13-10-14(2-7-17(13)22)18(23)11-21-28(25,26)16-5-3-15(4-6-16)27-12-19(20)24/h2-10,18,21,23H,11-12H2,1H3,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDZSDGDNNVORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
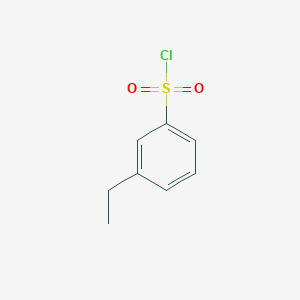
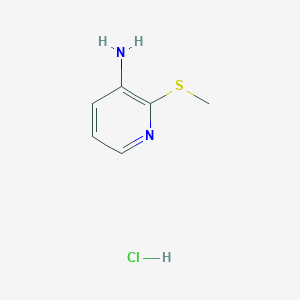
![N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide](/img/structure/B2832851.png)
![6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2832852.png)
![ethyl 3-(4-chlorophenyl)-5-(2-chloropropanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2832853.png)
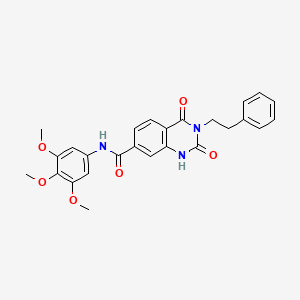
![[1-(2,5-Dichlorophenyl)propyl]amine hydrochloride](/img/structure/B2832855.png)
![2-[1-(2-{[1,1'-Biphenyl]-4-yl}acetyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2832858.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(6-methylpyridin-2-yl)propanoic acid](/img/structure/B2832859.png)
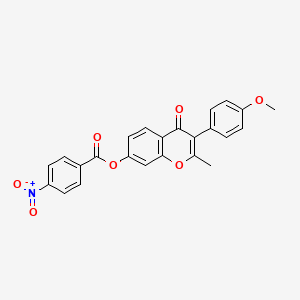
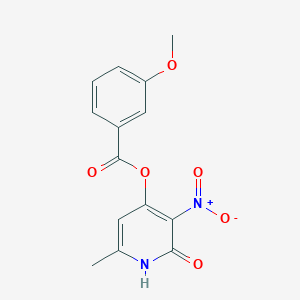
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2832865.png)
